molecular formula C14H12N4O B2574673 (NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine CAS No. 147861-18-5

(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine

Cat. No. B2574673
CAS RN: 147861-18-5
M. Wt: 252.277
InChI Key: CVCQLQGHGWRYIN-DTQAZKPQSA-N
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Description

The compound “(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine” appears to contain a benzotriazole moiety and a phenylethylidene group attached to a hydroxylamine. Benzotriazole is a heterocyclic compound with the formula C6H4N3. It consists of a benzene ring fused to a triazole ring. Phenylethylidene is a type of imine functional group with a phenyl group attached .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a benzotriazole ring system attached to a phenylethylidene group via a nitrogen atom. The exact structure and the positions of the substituents on the rings would depend on the specific synthesis route and the starting materials used .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzotriazole and phenylethylidene groups. Benzotriazoles are known to participate in various chemical reactions, particularly as ligands in coordination chemistry and as reagents in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the ‘mechanism of action’ of this compound. If this compound has been studied for a specific biological or chemical activity, the mechanism would depend on that particular context .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) should be consulted when available .

Future Directions

The future study of this compound could involve exploring its potential applications, based on its structure and properties. This could include studying its reactivity, potential uses in synthesis, possible biological activity, among others .

properties

IUPAC Name

(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-16-13(11-6-2-1-3-7-11)10-18-14-9-5-4-8-12(14)15-17-18/h1-9,19H,10H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCQLQGHGWRYIN-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine

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